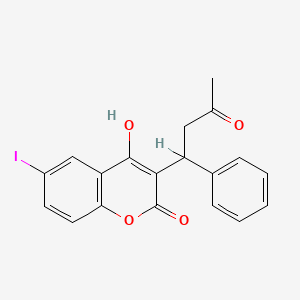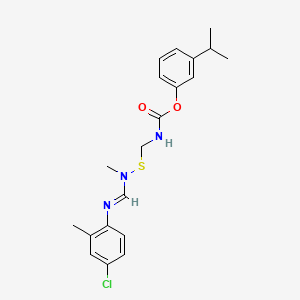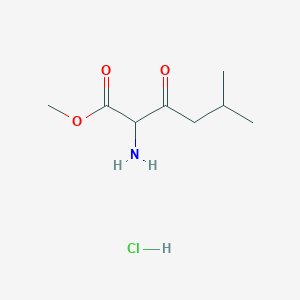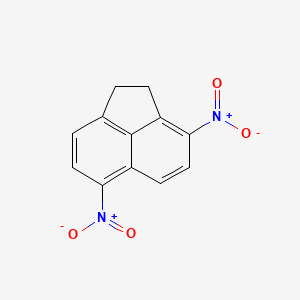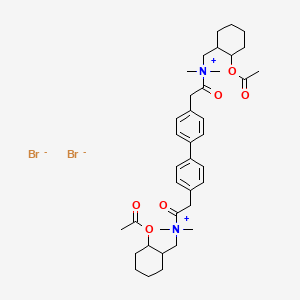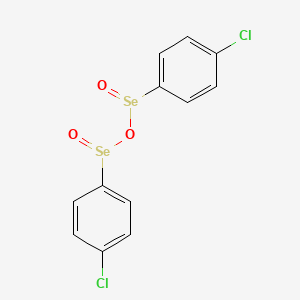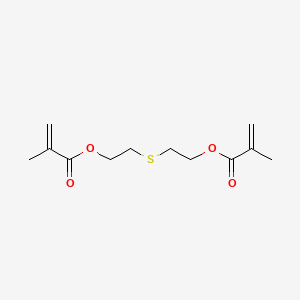
Thiodi-2,1-ethanediyl bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodi-2,1-ethanediyl bismethacrylate is a chemical compound with the molecular formula C₁₂H₁₈O₄S and a molecular weight of 258.34 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 1,1’- (thiodi-2,1-ethanediyl) ester . This compound is characterized by the presence of two methacrylate groups connected by a thioether linkage, making it a valuable monomer in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiodi-2,1-ethanediyl bismethacrylate can be synthesized through the esterification of methacrylic acid with thiodi-2,1-ethanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Thiodi-2,1-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate groups readily participate in free radical polymerization, forming cross-linked polymers.
Addition Reactions: The double bonds in the methacrylate groups can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Addition Reactions: Reagents like hydrogen bromide or thiols can add across the double bonds.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Various addition products depending on the reagents used.
Hydrolysis: Methacrylic acid and thiodi-2,1-ethanediol.
Wissenschaftliche Forschungsanwendungen
Thiodi-2,1-ethanediyl bismethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers with unique properties.
Biomedical Engineering: Employed in the development of dental materials, bone cements, and drug delivery systems due to its biocompatibility.
Surface Coatings: Utilized in the formulation of UV-curable coatings and adhesives for enhanced durability and resistance.
Wirkmechanismus
The primary mechanism of action of thiodi-2,1-ethanediyl bismethacrylate involves its ability to undergo polymerization. The methacrylate groups form covalent bonds with other monomers, creating a three-dimensional network. This cross-linking imparts mechanical strength and stability to the resulting polymers. The thioether linkage provides flexibility and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol dimethacrylate: Similar in structure but lacks the thioether linkage.
Diethylene glycol dimethacrylate: Contains an additional ethylene glycol unit, providing different mechanical properties.
Triethylene glycol dimethacrylate: Contains two additional ethylene glycol units, offering increased flexibility.
Uniqueness
Thiodi-2,1-ethanediyl bismethacrylate is unique due to its thioether linkage, which imparts enhanced flexibility and resistance to oxidative degradation compared to other dimethacrylates. This makes it particularly valuable in applications requiring durable and resilient materials .
Eigenschaften
CAS-Nummer |
35411-32-6 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4S/c1-9(2)11(13)15-5-7-17-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
InChI-Schlüssel |
AXXUFOMEPPBIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCSCCOC(=O)C(=C)C |
Verwandte CAS-Nummern |
36787-52-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


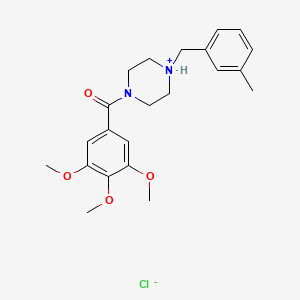
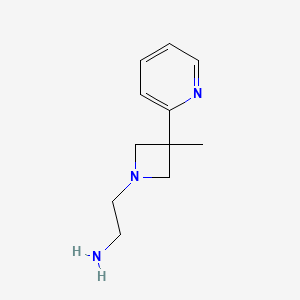

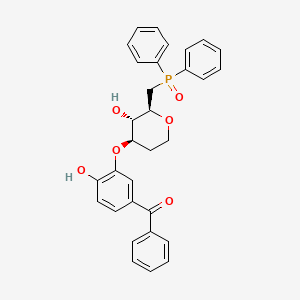
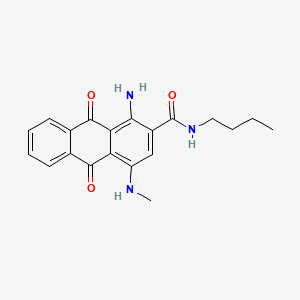
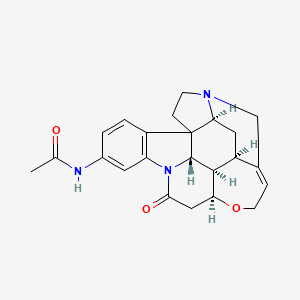
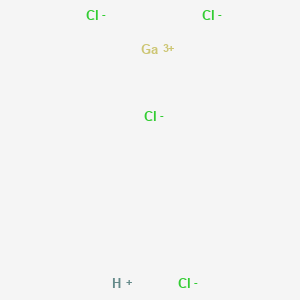
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
